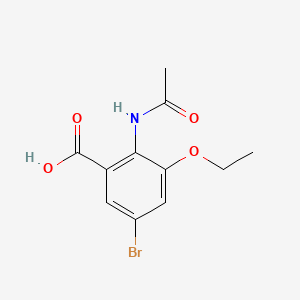
2-Acetamido-5-bromo-3-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-5-bromo-3-ethoxybenzoic acid is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and an ethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-3-ethoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-ethoxybenzoic acid to introduce the bromine atom at the 5-position. This is followed by the acylation of the amino group to form the acetamido group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-5-bromo-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: 2-Acetamido-5-bromo-3-carboxybenzoic acid.
Reduction: 2-Acetamido-3-ethoxybenzoic acid.
Substitution: 2-Acetamido-5-azido-3-ethoxybenzoic acid or 2-Acetamido-5-thio-3-ethoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetamido-5-bromo-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and acetamido group can form hydrogen bonds and halogen bonds, respectively, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Acetamido-3-ethoxybenzoic acid: Lacks the bromine atom, which may influence its biological activity.
2-Acetamido-5-bromoisonicotinic acid: Contains a pyridine ring instead of a benzene ring, which can alter its chemical properties.
Uniqueness
The combination of these functional groups can provide a balance of hydrophilicity and lipophilicity, making it a versatile compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H12BrNO4 |
|---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
2-acetamido-5-bromo-3-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-9-5-7(12)4-8(11(15)16)10(9)13-6(2)14/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
TWTQLORJWPKZMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1NC(=O)C)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


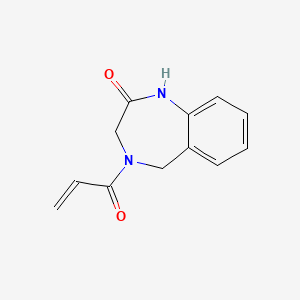
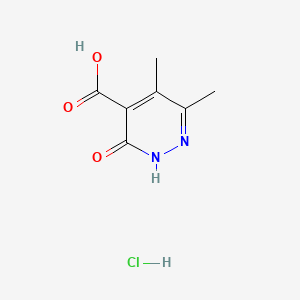
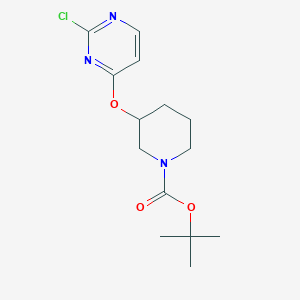
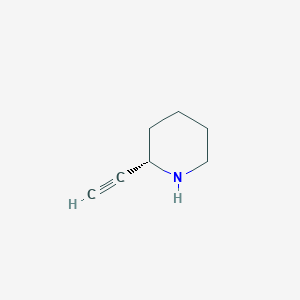
![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
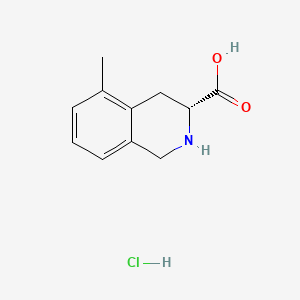
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
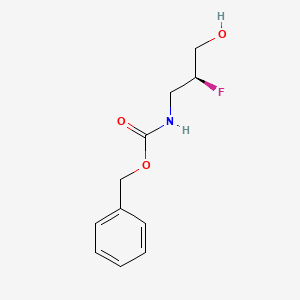

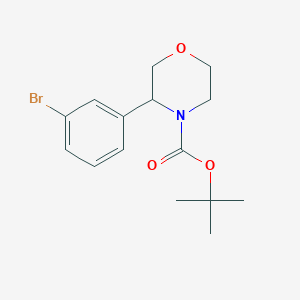
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
